1-(2-Amino-3-fluorophenyl)ethanone
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Overview
Description
1-(2-Amino-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-fluorobenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Amino-3-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 1-(2-Amino-4-fluorophenyl)ethanone
- 1-(2-Amino-3-chlorophenyl)ethanone
- 1-(2-Amino-3-methylphenyl)ethanone
Uniqueness: 1-(2-Amino-3-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in designing molecules with specific biological activities and improved pharmacokinetic properties .
Biological Activity
1-(2-Amino-3-fluorophenyl)ethanone, with the molecular formula C₈H₈FNO, is an organic compound notable for its amino and fluorine substituents. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 153.15 g/mol
- CAS Number : 124623-26-3
- Structure : The compound features an ethanone group attached to a phenyl ring substituted with an amino group and a fluorine atom.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and fluorine groups are crucial for binding to enzymes or receptors, influencing their activity and modulating various biochemical pathways. Research indicates that these interactions can lead to significant changes in cellular processes, making the compound a candidate for further pharmacological studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown potential against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with metabolic pathways or cell wall synthesis.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. The presence of the amino group enhances its ability to form hydrogen bonds with enzyme active sites, potentially leading to decreased enzyme activity. This property is particularly relevant in drug design for conditions where enzyme modulation is beneficial .
Study on Antimalarial Activity
In a study focusing on antimalarial compounds, derivatives of this compound were evaluated for their efficacy against Plasmodium falciparum. The results indicated that modifications to the structure could enhance potency significantly. For example, certain analogs demonstrated IC₅₀ values in low nanomolar ranges, indicating strong antimalarial potential .
In Vivo Efficacy Testing
In vivo studies using Plasmodium berghei infected mice showed that treatment with specific formulations of this compound derivatives resulted in over 99% reduction in parasitemia compared to untreated controls. These findings highlight the compound's potential as a lead candidate for developing new antimalarial therapies .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(2-Amino-4-fluorophenyl)ethanone | Fluorine at para position | Moderate antimicrobial |
1-(2-Amino-3-chlorophenyl)ethanone | Chlorine instead of fluorine | Lower enzyme inhibition |
1-(2-Amino-3-methylphenyl)ethanone | Methyl group instead of fluorine | Enhanced antimalarial activity |
This table illustrates that the positioning of substituents significantly affects biological activity, with fluorine often enhancing potency and selectivity.
Properties
IUPAC Name |
1-(2-amino-3-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRQOLBJHOAIQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124623-26-3 |
Source
|
Record name | 1-(2-amino-3-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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